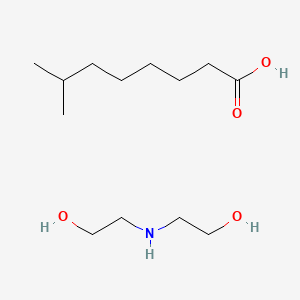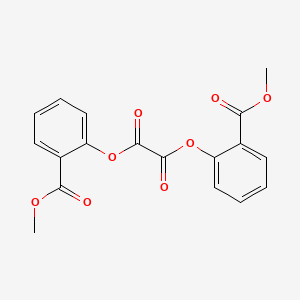
Bis(2-(methoxycarbonyl)phenyl) oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-(methoxycarbonyl)phenyl) oxalate: is an organic compound with the molecular formula C18H14O8 . It is a diester of oxalic acid and is known for its role in chemiluminescence, particularly in glow sticks. The compound is characterized by its two methoxycarbonyl groups attached to phenyl rings, which are further connected through an oxalate linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-(methoxycarbonyl)phenyl) oxalate typically involves the esterification of oxalic acid with 2-(methoxycarbonyl)phenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bonds. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis(2-(methoxycarbonyl)phenyl) oxalate can undergo oxidation reactions, particularly at the methoxycarbonyl groups, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols, although this reaction is less common.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where the methoxycarbonyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydroxide or other strong bases in polar solvents.
Major Products:
Oxidation: Formation of bis(2-carboxyphenyl) oxalate.
Reduction: Formation of bis(2-hydroxyphenyl) oxalate.
Substitution: Formation of various substituted phenyl oxalates depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(2-(methoxycarbonyl)phenyl) oxalate is widely used in chemiluminescence studies. It serves as a key component in glow sticks, where it reacts with hydrogen peroxide to produce light.
Biology and Medicine: The compound’s chemiluminescent properties are utilized in biological assays and diagnostic tests. It can be used as a marker to detect the presence of specific biomolecules.
Industry: In the industrial sector, this compound is used in the manufacturing of light-emitting devices and safety equipment. Its ability to produce light without an external power source makes it valuable in emergency lighting and signaling.
Mechanism of Action
The chemiluminescent reaction of Bis(2-(methoxycarbonyl)phenyl) oxalate involves the decomposition of the oxalate ester in the presence of hydrogen peroxide. This reaction generates an intermediate dioxetanedione, which decomposes to produce carbon dioxide and an excited state molecule. The excited molecule then releases energy in the form of visible light as it returns to its ground state.
Comparison with Similar Compounds
- Bis(2,4,6-trichlorophenyl) oxalate
- Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate
- Bis(2-methoxyphenyl) carbonate
Comparison:
- Bis(2,4,6-trichlorophenyl) oxalate and Bis(2,4,5-trichloro-6-(pentyloxycarbonyl)phenyl) oxalate are also used in chemiluminescence but have different substituents on the phenyl rings, which can affect their reactivity and light-emitting properties.
- Bis(2-methoxyphenyl) carbonate is structurally similar but lacks the oxalate linkage, which changes its chemical behavior and applications.
Uniqueness: Bis(2-(methoxycarbonyl)phenyl) oxalate is unique due to its specific methoxycarbonyl groups, which influence its solubility, reactivity, and the wavelength of light emitted during chemiluminescence. This makes it particularly suitable for specific applications in light-emitting devices and biological assays.
Properties
CAS No. |
2253964-52-0 |
|---|---|
Molecular Formula |
C18H14O8 |
Molecular Weight |
358.3 g/mol |
IUPAC Name |
bis(2-methoxycarbonylphenyl) oxalate |
InChI |
InChI=1S/C18H14O8/c1-23-15(19)11-7-3-5-9-13(11)25-17(21)18(22)26-14-10-6-4-8-12(14)16(20)24-2/h3-10H,1-2H3 |
InChI Key |
QUXQUIHALSYBKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C(=O)OC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


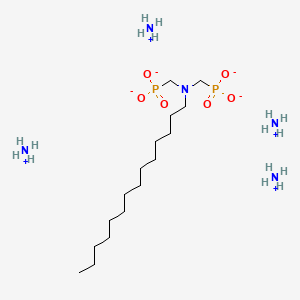
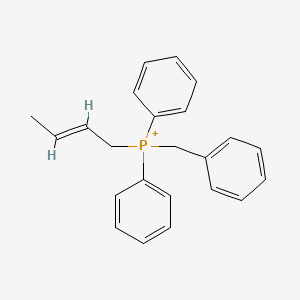
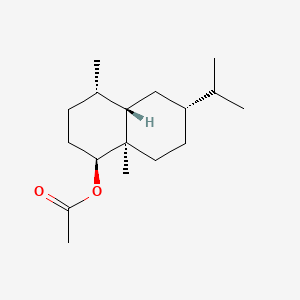
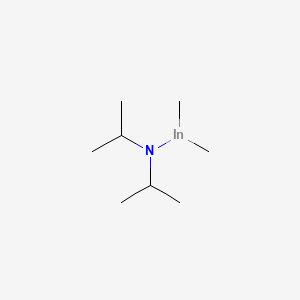

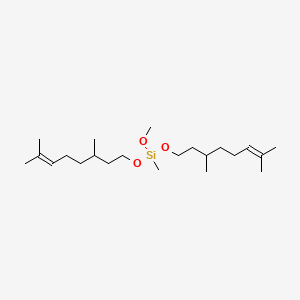

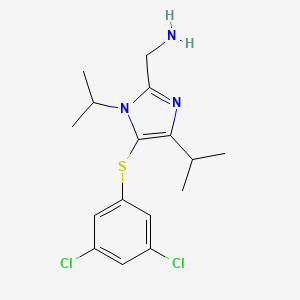
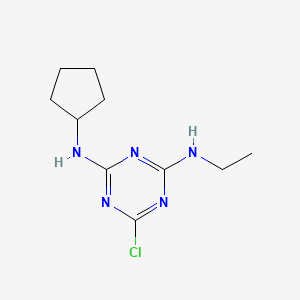
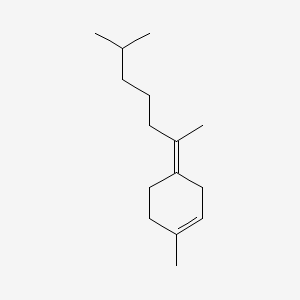

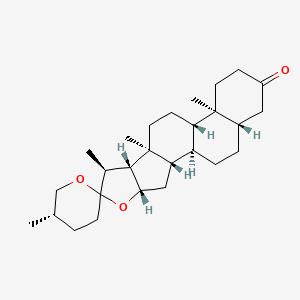
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
